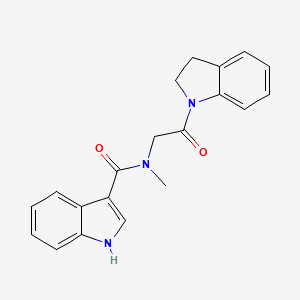
N-(2-(吲哚啉-1-基)-2-氧代乙基)-N-甲基-1H-吲哚-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
科学研究应用
N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent and its ability to interact with biological targets like enzymes and receptors.
Medicine: Explored for its potential therapeutic effects in treating conditions such as ischemic stroke and cancer.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.
作用机制
Target of Action
Indoline derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indoline derivatives can interact with various targets, leading to a range of biological effects . For instance, some indoline derivatives have been found to exhibit good antimicrobial activity against B. cereus and promising pharmaceutical effects against MCF-7 cancer cell lines .
Biochemical Pathways
Indoline derivatives have been found to interact with dna and bsa, implying a potential impact on genetic and protein-related pathways .
Result of Action
Some indoline derivatives have been found to exhibit significant protective effects against h2o2-induced death of raw 2647 cells .
生化分析
Biochemical Properties
Indoline derivatives have been shown to exhibit significant protective effects against H2O2-induced death of RAW 264.7 cells . This suggests that N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide might interact with enzymes, proteins, and other biomolecules involved in cellular antioxidant defenses.
Cellular Effects
Related indoline derivatives have been shown to exert neuroprotective effects, suggesting potential influences on cell signaling pathways, gene expression, and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indolin-1-yl Intermediate: The initial step involves the preparation of the indolin-1-yl intermediate through a cyclization reaction of an appropriate precursor.
Acylation Reaction: The indolin-1-yl intermediate is then subjected to an acylation reaction with an acyl chloride or anhydride to form the N-(2-(indolin-1-yl)-2-oxoethyl) intermediate.
Coupling with Indole-3-carboxamide: The final step involves coupling the N-(2-(indolin-1-yl)-2-oxoethyl) intermediate with N-methyl-1H-indole-3-carboxamide under suitable reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.
相似化合物的比较
N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:
Indolin-2-ones: Known for their antimicrobial and anticancer activities.
Oxoindolin-2-one derivatives: Investigated for their potential as acetylcholine esterase inhibitors and anticancer agents.
The uniqueness of N-(2-(indolin-1-yl)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-22(20(25)16-12-21-17-8-4-3-7-15(16)17)13-19(24)23-11-10-14-6-2-5-9-18(14)23/h2-9,12,21H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBXYFYRKZDZPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC2=CC=CC=C21)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
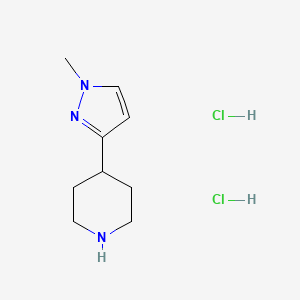
![[1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride](/img/structure/B2472154.png)
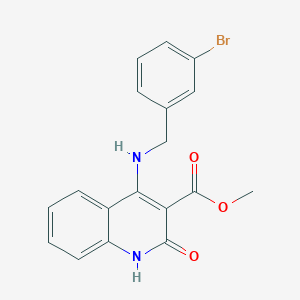
![3-(2-Fluorophenyl)-1-methylthieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2472156.png)
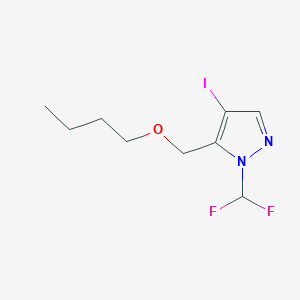
![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2472160.png)
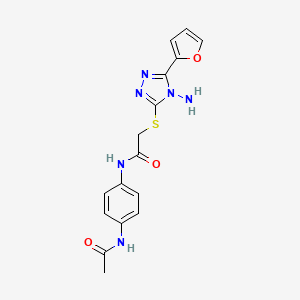
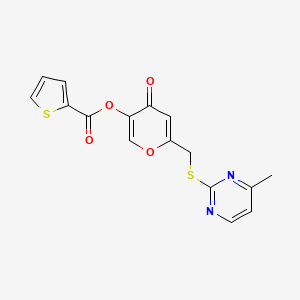
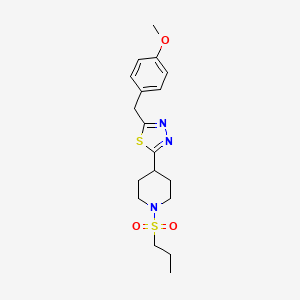
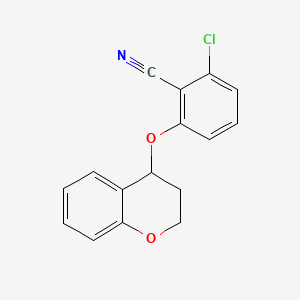
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2472168.png)
![2,4-dimethyl-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2472169.png)
![ethyl (2E)-3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B2472172.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B2472173.png)
